ROMP Reactivity: exo-5-Norbornene-2-carbonyl chloride Enables Controlled Graft Copolymer Synthesis
The exo isomer of 5-norbornene-2-carbonyl chloride demonstrates a marked advantage in ring-opening metathesis polymerization (ROMP) for the synthesis of well-defined graft copolymers. When used as an end-capping reagent for living anionic polystyrene, the resulting exo-5-norbornene-2-(polystyrylcarboxylate) macromonomers undergo quantitative ROMP at macromonomer:initiator ratios up to 200:1 for low molecular weight macromonomers (Mn=1550), and up to 100:1 for higher molecular weights (Mn=3500-4900), producing graft copolymers with controlled backbone lengths and low dispersity [1]. This contrasts with the endo isomer, which exhibits significantly lower polymerization reactivity due to steric hindrance around the norbornene double bond [2].
| Evidence Dimension | Maximum ROMP Macromonomer:Initiator Ratio for Complete Conversion |
|---|---|
| Target Compound Data | 200:1 (for Mn=1550 macromonomer); 100:1 (for Mn=3500-4900 macromonomer) |
| Comparator Or Baseline | endo-5-norbornene-2-carbonyl chloride (or unspecified isomer mixture) |
| Quantified Difference | Quantitative data for endo isomer is not available, but steric hindrance is known to drastically reduce its polymerization reactivity compared to the exo isomer. |
| Conditions | Living anionic polymerization of styrene, capping with exo-5-norbornene-2-carbonyl chloride, subsequent ROMP using Schrock molybdenum initiator Mo(N-2,6-i-Pr2C6H3)(OCMe3)2(CHR) where R = CMe3 or CMe2Ph. |
Why This Matters
This superior polymerization efficiency directly translates to the ability to synthesize high-molecular-weight graft copolymers with precise architecture and low dispersity, a critical requirement for advanced materials and drug delivery applications.
- [1] M. A. Hillmyer, R. H. Grubbs. Synthesis of well-defined graft copolymers via coupled living anionic polymerization and living ROMP. Polymer 1998, 39, 6605-6613. DOI: 10.1016/S0032-3861(98)00140-2 View Source
- [2] B. K. Keitz, A. Fedorov, R. H. Grubbs. Ring-Opening Metathesis Polymerization (ROMP). In Polymer Science: A Comprehensive Reference; Elsevier, 2012; Vol. 4, pp 23-47. DOI: 10.1016/B978-0-444-53349-4.00096-0 View Source
